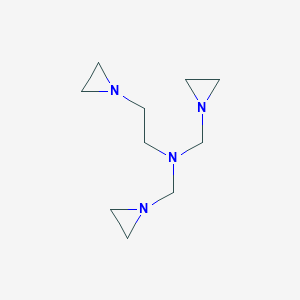
N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine is a chemical compound with the molecular formula C8H17N3 . It is known for its unique structure, which includes three aziridine rings. Aziridines are three-membered nitrogen-containing rings that are highly strained and reactive. This compound is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine typically involves the reaction of aziridine with formaldehyde and ammonia. The reaction conditions often require a controlled environment to manage the high reactivity of aziridine rings. The process can be summarized as follows:
Starting Materials: Aziridine, formaldehyde, and ammonia.
Reaction Conditions: The reaction is carried out in a solvent such as methanol or ethanol, under controlled temperature and pressure.
Procedure: Aziridine is reacted with formaldehyde and ammonia in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled in industrial reactors.
Catalysis: Efficient catalysts are used to speed up the reaction and increase yield.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of aziridine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aziridines.
Scientific Research Applications
N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its reactivity.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for use in drug development, particularly in cancer chemotherapy.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine involves its interaction with biological molecules. The aziridine rings can react with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This property makes it a potential candidate for anticancer drugs, as it can prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)-1-aziridineethanamine: Another aziridine-containing compound with similar reactivity.
N,N-Bis(1-aziridinylmethyl)-2-aziridineethanamine: A structural isomer with different biological activity.
N,N-Bis(1-aziridinylmethyl)-3-aziridineethanamine: Another isomer with unique properties.
Uniqueness
N,N-Bis(1-aziridinylmethyl)-1-aziridineethanamine is unique due to its specific arrangement of aziridine rings, which imparts distinct reactivity and potential biological activity. Its ability to form cross-links with DNA makes it particularly interesting for research in cancer treatment.
Properties
CAS No. |
1135-06-4 |
|---|---|
Molecular Formula |
C10H20N4 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-N,N-bis(aziridin-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H20N4/c1-2-11(1)3-8-14(9-12-4-5-12)10-13-6-7-13/h1-10H2 |
InChI Key |
UHCYYIRZDAKZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCN(CN2CC2)CN3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















